3-(4-chlorobenzyl)quinazolin-4(3H)-one
Description
Historical Context and Evolution of Quinazolinones as Bioactive Pharmacophores
The journey of quinazolinones in medicinal chemistry began with the synthesis of the first derivative in the late 19th century. However, it was the discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century that truly highlighted the therapeutic potential of this scaffold. This discovery spurred extensive research into the synthesis and biological evaluation of a multitude of quinazolinone analogs. researchgate.net Over the decades, the focus of quinazolinone research has evolved from central nervous system (CNS) depressants to a wide array of other therapeutic areas, driven by a deeper understanding of its structure-activity relationships (SAR).
Pharmacological Significance and Diverse Biological Activities of Quinazolinone Derivatives (General Overview)
The pharmacological importance of the quinazolinone scaffold is underscored by its presence in numerous clinically used drugs and a plethora of biologically active molecules. nih.gov The stability of the quinazolinone nucleus has made it an ideal framework for the incorporation of various bioactive moieties, leading to compounds with a wide range of therapeutic effects. semanticscholar.org
Quinazolinone derivatives have demonstrated a remarkable diversity of biological activities, positioning them as valuable candidates for treating a multitude of diseases. nih.gov The inherent versatility of the quinazolinone ring system allows for structural modifications that can fine-tune its pharmacological properties, leading to the development of agents with specific therapeutic actions.
Table 1: Reported Therapeutic Applications of Quinazolinone Scaffolds
| Therapeutic Area | Examples of Reported Activities |
| Oncology | Antitumor, Anticancer researchgate.netresearchgate.net |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Anti-HIV mdpi.comnih.gov |
| Central Nervous System | Anticonvulsant, Sedative-Hypnotic, Antidepressant nih.govmdpi.com |
| Inflammatory Disorders | Anti-inflammatory, Analgesic nih.govfabad.org.tr |
| Other Applications | Antimalarial, Antihypertensive, Antidiabetic mdpi.com |
This table is based on data from multiple research articles.
The broad spectrum of activities has solidified the quinazolinone scaffold as a cornerstone in the development of new therapeutic agents.
Among the various isomeric forms of quinazolinones, the 4(3H)-quinazolinone structural class has garnered the most significant attention in medicinal chemistry. This is largely due to its widespread occurrence in over 200 naturally occurring alkaloids and its established presence in a variety of synthetic compounds with pronounced biological activities. semanticscholar.org The 4(3H)-quinazolinone core is considered a "privileged scaffold" because it can interact with multiple biological targets with high affinity. Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2 and 3-positions of the 4(3H)-quinazolinone ring are crucial for modulating its biological effects. researchgate.net
Specific Research Interest in the 3-(4-chlorobenzyl)quinazolin-4(3H)-one Motif as a Lead Structure
Within the vast family of 4(3H)-quinazolinone derivatives, the this compound motif has emerged as a particularly interesting lead structure for the development of new therapeutic agents. The rationale for this specific research interest stems from the observation that the introduction of a substituted benzyl (B1604629) group at the 3-position of the quinazolinone ring can significantly influence its pharmacological profile.
The presence of a 4-chlorobenzyl group is of particular interest due to the electronic and steric properties of the chlorine atom. Halogen substitutions are a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of the 3-benzyl quinazolinone scaffold, the chloro-substituent can modulate the molecule's lipophilicity and its ability to form halogen bonds, potentially leading to improved interactions with biological targets.
Research into this compound and its analogs has explored a range of potential therapeutic applications, with notable findings in the areas of anticonvulsant, anti-inflammatory, and antimicrobial activities.
Anticonvulsant Activity: Studies on 3-substituted quinazolinones have indicated that the nature of the substituent at the 3-position plays a critical role in anticonvulsant efficacy. While a variety of aryl and alkyl groups have been investigated, the benzyl group, particularly with specific substitutions, has shown promise. The 4-chloro substitution on the benzyl ring is hypothesized to enhance the binding affinity to relevant CNS receptors, potentially through favorable hydrophobic and electronic interactions. mdpi.commdma.ch
Anti-inflammatory Activity: The anti-inflammatory potential of quinazolinone derivatives is well-documented. The 3-(4-chlorobenzyl) moiety has been investigated as a key pharmacophoric feature for enhancing anti-inflammatory effects. The presence of the chloro group can influence the molecule's ability to inhibit pro-inflammatory enzymes or modulate inflammatory signaling pathways. nih.gov
Antimicrobial Activity: The quinazolinone scaffold is a known antibacterial and antifungal pharmacophore. The introduction of a 4-chlorobenzyl group at the 3-position has been explored as a strategy to broaden the antimicrobial spectrum and enhance potency against various pathogens. The lipophilic nature of the chlorobenzyl group may facilitate the penetration of the molecule through microbial cell membranes. mdpi.comeco-vector.com
The collective findings from various studies suggest that the this compound motif represents a versatile and promising starting point for the design and development of novel therapeutic agents with a range of potential applications. Further detailed investigations into its mechanism of action and structure-activity relationships are warranted to fully exploit its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYEYOAOUPPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design and Synthesis of Novel Analogues and Derivatives of 3 4 Chlorobenzyl Quinazolin 4 3h One
Rational Design Principles for Structural Diversification
The modification of the 3-(4-chlorobenzyl)quinazolin-4(3H)-one scaffold is guided by rational design principles to achieve structural diversification and optimize biological activity. researchgate.netekb.eg A primary goal is the site-selective functionalization of the quinazolinone core to generate diverse libraries of substituted heterocyclic frameworks. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, revealing that substitutions at the C-2, N-3, C-6, and C-8 positions of the quinazolinone ring are particularly significant for modulating pharmacological effects. nih.govnih.gov
One common design strategy involves the principle of bioisosterism, where a part of the molecule is replaced by a chemical group with similar physical or chemical properties. For instance, the 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core found in other biologically active compounds. rsc.org This approach aims to retain or improve the target affinity while potentially altering other properties like metabolism or solubility.
Computational methods, including molecular docking, play a pivotal role in modern drug design. rsc.org These in-silico techniques are used to predict how newly designed analogues will bind to the active or allosteric sites of target proteins, such as epidermal growth factor receptor (EGFR) or poly (ADP-ribose) polymerase (PARP-1). rsc.orgnih.govnih.gov This allows for the pre-selection of candidates with the highest predicted affinity and the most favorable interactions, streamlining the synthetic effort. For example, designing conformationally restricted analogues can enhance binding to a specific target. nih.gov The insights gained from these computational and SAR studies provide a clear rationale for synthesizing specific derivatives with targeted substitutions.
Synthesis of N-Substituted Quinazolinone Analogues (e.g., at N-3 position)
The N-3 position of the quinazolinone ring is a frequent site for modification, allowing for the introduction of a wide variety of substituents that can significantly influence the molecule's properties. A prevalent synthetic route involves the condensation of an N-acylanthranilic acid intermediate with a primary amine. nih.govijprajournal.com More commonly, a 2-substituted-4H-3,1-benzoxazin-4-one is first synthesized from anthranilic acid, which then reacts with a selected amine in a condensation reaction to yield the desired N-3 substituted quinazolinone. nih.govijprajournal.com
Starting from the this compound structure, numerous analogues have been created by modifying the benzyl (B1604629) group at the N-3 position. This is typically achieved by reacting the benzoxazin-4-one intermediate with a range of substituted benzylamines or anilines. nih.govresearchgate.net Research has explored the impact of altering the nature and position of substituents on the phenyl ring. For example, analogues have been synthesized with different halogens (fluorine, bromine) or with the halogen at various positions (e.g., 2-fluoro, 3-fluoro, 3,4-difluoro). nih.govresearchgate.net Beyond halogens, other functional groups such as methyl and methoxy (B1213986) have also been introduced to the phenyl ring to study their effect on activity. nih.gov
| N-3 Substituent | Precursor Amine | Synthetic Method | Reference |
| 3-(3-Fluorophenyl) | 3-Fluoroaniline | Condensation with benzoxazinone (B8607429) | nih.gov |
| 3-(3,4-Difluorophenyl) | 3,4-Difluoroaniline | Condensation with benzoxazinone | nih.gov |
| 3-(3-Methoxyphenyl) | 3-Methoxyaniline | Condensation with benzoxazinone | nih.gov |
| 3-(4-Bromophenyl) | 4-Bromoaniline | Condensation with benzoxazinone | nih.gov |
The synthetic flexibility at the N-3 position extends beyond simple benzyl derivatives to include a wide range of other aromatic and heteroaromatic systems. By employing various substituted anilines and heterocyclic amines in the condensation step, chemists can generate a broad library of compounds. researchgate.net For instance, analogues bearing unsubstituted phenyl, 4-chlorophenyl, and o-tolyl groups at the N-3 position have been successfully synthesized. ijprajournal.comnih.govnih.gov Furthermore, novel derivatives have been created by incorporating five-membered heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles at this position, significantly expanding the structural diversity of the quinazolinone family. nih.gov The reaction of 2-(trifluoromethyl)-3,1-benzoxazin-4-one with different aniline (B41778) derivatives is a specific example that yields a variety of 3-aryl-2-(trifluoromethyl)quinazolin-4(3H)-ones. researchgate.net
| N-3 Substituent | Precursor Amine | Synthetic Method | Reference |
| 3-Phenyl | Aniline | Condensation with benzoxazinone | nih.gov |
| 3-(o-tolyl) | o-Toluidine | Condensation with benzoxazinone | ijprajournal.com |
| 3-(Aryl) | Substituted Anilines | Reaction with 2-(trifluoromethyl)-3,1-benzoxazin-4-one | researchgate.net |
| 3-(Heterocyclic) | Amines with oxadiazole/thiadiazole moieties | Condensation with N-acylanthranilic acid | nih.gov |
Synthesis of C-Substituted Quinazolinone Analogues (e.g., at C-2, C-6, C-7 positions)
Modifications at the carbon atoms of the quinazolinone core, particularly at the C-2 position and on the fused benzene (B151609) ring (C-6 and C-7), are critical for tuning the molecule's biological profile. These substitutions are generally introduced either by using a pre-substituted precursor, such as a substituted anthranilic acid, or by direct chemical modification of the quinazolinone heterocycle.
Substitution at C-2: The substituent at the C-2 position is readily varied using several established synthetic methods. The Niementowski synthesis, which involves the condensation of anthranilic acid with an appropriate acid amide, is a classic method. nih.gov A widely used modern approach is to first react anthranilic acid with an ortho ester or acid anhydride (B1165640) (e.g., triethyl orthoacetate or acetic anhydride) to form a 2-alkyl-4H-3,1-benzoxazin-4-one intermediate. nih.govacs.org This intermediate is then reacted with an amine to form the final 2-substituted quinazolinone. This strategy allows for the facile introduction of small alkyl groups like methyl. nih.gov Beyond alkyl groups, various aryl and heteroaryl moieties, such as thienyl and indolyl groups, have been incorporated at C-2 to explore new structure-activity relationships. nih.gov
Substitution at C-6, C-7, and C-8: Introducing substituents onto the fused benzene ring of the quinazolinone system is most efficiently accomplished by starting with an appropriately substituted anthranilic acid. nih.govresearchgate.net For example, the synthesis of 6,8-dibromo- or 6,8-diiodo-quinazolinones begins with 3,5-dibromo- or 3,5-diiodoanthranilic acid, respectively. nih.govekb.eg This precursor-based approach ensures precise control over the position of the substituents. Direct modification of the quinazolinone ring is also possible; for example, electrophilic nitration typically occurs at the C-6 position. nih.gov
| Position | Substituent Type | Synthetic Strategy | Reference |
| C-2 | Methyl | Use of acetic anhydride or triethyl orthoacetate to form a 2-methylbenzoxazinone intermediate. | nih.govacs.org |
| C-2 | Thienyl | Synthesis from a thienyl-containing precursor. | nih.gov |
| C-6, C-8 | Iodo | Starting with 3,5-diiodoanthranilic acid. | nih.gov |
| C-6, C-8 | Dibromo | Starting with 3,5-dibromoanthranilic acid. | ekb.eg |
| C-6 | Nitro | Direct electrophilic nitration of the quinazolinone ring. | nih.gov |
Linkers and bridging groups are incorporated into the quinazolinone structure to connect additional functional fragments or to create more complex, fused polycyclic systems. These linkers are often attached at the C-2 or N-3 positions.
A common strategy at the C-2 position is to introduce a sulfur atom, creating a 2-thioxo-quinazolinone. This thiol group can then be alkylated, for example with ethyl bromoacetate, to yield an intermediate like ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate. nih.govdovepress.com This acetate (B1210297) derivative serves as a versatile handle; it can be converted into a hydrazide (a linker), which can then be reacted with various aldehydes to attach a wide array of terminal groups. nih.gov
Bridging moieties can be used to link two quinazolinone units or to build fused ring systems. The reaction of a 3-amino-quinazolinone with binucleophiles like 1,4-phenylenediamine can produce bis-quinazoline derivatives, where the diamine acts as a bridge. researchgate.net Fused heterocyclic systems are also accessible; for example, reacting a 2-hydrazinyl quinazolinone intermediate with carbon disulfide results in cyclization to form a 7,9-dibromo-5-(3,4-dichlorophenyl)- researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline-3(2H)-thione, where a triazole ring is fused to the quinazolinone core. ekb.eg
Stereoselective Synthesis of Chiral Quinazolinone Derivatives
The introduction of chirality into the quinazolinone scaffold can significantly influence the pharmacological profile of the resulting compounds. Stereoselective synthesis, therefore, represents a critical area of research for creating potent and selective therapeutic agents. While direct asymmetric synthesis of this compound derivatives is not extensively documented, several stereoselective methods applicable to the broader quinazolinone class can be employed.
One notable approach involves the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the context of 3-arylquinazolin-4-ones, the rotational barrier between the quinazolinone core and the N-aryl group can be high enough to allow for the isolation of stable enantiomers. A reported method involves the acid-catalyzed cyclization of 2-[(2-substituted arylcarbamoyl)phenylimino]-1-alkyl-2-piperidino-carbamic acid t-butyl esters, which can lead to the diastereoselective formation of atropisomeric quinazolinones. This strategy could be adapted to introduce axial chirality in analogues of this compound where the benzyl group is replaced by a suitably substituted aryl group.
Another powerful technique is the use of chiral catalysts. For instance, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been shown to proceed with high levels of enantioinduction. nih.gov This method allows for the creation of chiral, non-racemic building blocks that can be further elaborated into a variety of derivatives while retaining their stereochemical integrity. nih.gov
Furthermore, biomimetic asymmetric reduction of the quinazolinone core itself can be achieved using chiral NAD(P)H models, leading to chiral dihydroquinazolinones with high enantiomeric excess. dicp.ac.cn These chiral products can then serve as versatile intermediates for the synthesis of more complex molecules. Although these methods have not been specifically applied to this compound in the reviewed literature, they represent viable and powerful strategies for accessing its chiral derivatives.
A study on the asymmetric synthesis of trifluoroethyl-based chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones via radical-type cross-coupling to olefins also highlights the potential for creating chiral centers at various positions on the quinazolinone scaffold. nih.gov
The enantiomers of chiral azole compounds, which can be structurally related to quinazolinone derivatives, have been successfully separated using chiral stationary phases in high-performance liquid chromatography (HPLC). researchgate.net This indicates that even if a synthesis is not perfectly stereoselective, chromatographic separation can be a viable method to obtain enantiomerically pure compounds for further studies.
Table 1: Examples of Stereoselective Synthesis Approaches for Quinazolinone Derivatives
| Method | Description | Potential Application to this compound Analogues |
| Diastereoselective Cyclization | Acid-catalyzed cyclization of precursors to form atropisomers. | Synthesis of axially chiral analogues with an N-aryl substituent instead of N-benzyl. |
| Peptide-Catalyzed Bromination | Atroposelective bromination of the N-aryl ring using a chiral peptide catalyst. nih.gov | Introduction of chirality in N-aryl analogues, creating precursors for further derivatization. nih.gov |
| Biomimetic Asymmetric Reduction | Reduction of the C=N bond in the quinazolinone ring using a chiral NAD(P)H model. dicp.ac.cn | Creation of chiral dihydroquinazolinone analogues of the target compound. dicp.ac.cn |
| Radical Cross-Coupling | Asymmetric cross-coupling of quinazolinones with olefins catalyzed by chiral metal complexes. nih.gov | Introduction of chiral side chains at various positions of the quinazolinone ring. nih.gov |
| Chiral HPLC Separation | Chromatographic separation of enantiomers using a chiral stationary phase. researchgate.net | Isolation of pure enantiomers from a racemic or diastereomeric mixture of derivatives. researchgate.net |
Library Design and Combinatorial Approaches for Derivative Synthesis
Combinatorial chemistry and the design of compound libraries are powerful tools for the rapid exploration of the chemical space around a particular scaffold and for the discovery of new bioactive molecules. The this compound framework is well-suited for such approaches due to the multiple points of diversity that can be readily introduced.
A key strategy in combinatorial synthesis is the use of solid-phase synthesis (SPS). In this technique, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away, allowing for high-throughput synthesis. For quinazolinone derivatives, SPS can be employed to generate libraries with diversity at various positions. For example, a resin-bound 2-aminobenzoic acid can be reacted with a variety of reagents to introduce diversity at the 2-position, and subsequently with different amines, including 4-chlorobenzylamine (B54526), to introduce diversity at the 3-position.
The design of a combinatorial library often starts with a core scaffold, such as this compound, and then systematically varies the substituents at different positions. For example, a library could be designed by keeping the 3-(4-chlorobenzyl) group constant while introducing a wide range of substituents at the 2-position and on the benzo part of the quinazolinone ring. These substituents can be chosen to cover a broad range of physicochemical properties (e.g., size, electronics, lipophilicity) to maximize the chances of identifying a hit compound in a biological screen.
One published study describes the synthesis of a library of quinazolinone derivatives where the starting material, 3-(4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was used to generate a series of analogues. nih.gov In this work, the 2-thioxo group was first reacted with hydrazine (B178648) to form a 2-hydrazinyl intermediate. This intermediate was then condensed with a variety of substituted benzaldehydes to produce a library of 2-(2-benzylidenehydrazinyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one derivatives. nih.gov This approach demonstrates a practical method for generating a focused library around a specific quinazolinone core.
Another example of library design involves the synthesis of quinazolin-4(3H)-ones bearing a urea (B33335) functionality. dovepress.com In this study, a series of derivatives were synthesized and evaluated as potential inhibitors of a specific biological target. dovepress.com This highlights the importance of structure-based design in the creation of focused combinatorial libraries.
Microwave-assisted synthesis has also emerged as a powerful tool in combinatorial chemistry, as it can significantly reduce reaction times and improve yields. This technique can be readily applied to the synthesis of quinazolinone libraries, allowing for the rapid generation of a large number of compounds for biological evaluation.
Table 2: Key Strategies for Combinatorial Synthesis of this compound Derivatives
| Strategy | Description | Example of Application |
| Solid-Phase Synthesis (SPS) | Synthesis of compounds on a solid support to facilitate purification and automation. | A resin-bound anthranilic acid derivative is reacted with various building blocks to generate a library of quinazolinones. |
| Parallel Synthesis | Simultaneous synthesis of a library of compounds in separate reaction vessels. | Reaction of a common intermediate with a diverse set of reagents in a multi-well plate format. |
| Scaffold-Based Library Design | Systematic modification of a central core structure to explore structure-activity relationships. | Starting with the this compound scaffold and introducing a variety of substituents at positions 2, 6, 7, and 8. |
| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | Development of a one-pot synthesis of quinazolinones from three or more starting materials to rapidly generate diversity. |
Structure Activity Relationship Sar Studies of 3 4 Chlorobenzyl Quinazolin 4 3h One and Its Analogues
Identification of Key Pharmacophoric Features for Biological Activity
The biological activity of quinazolin-4(3H)-one derivatives is governed by a set of essential structural features, known as a pharmacophore. For anticonvulsant activity, SAR studies have identified several critical elements for effective binding to targets like the GABA-A receptor. mdpi.com These include:
The Quinazolin-4(3H)-one Moiety : This fused ring system acts as a crucial hydrophobic domain. mdpi.com
Nitrogen Atom at Position 1 (N1) : This nitrogen serves as an electron donor atom, which is vital for interaction with the biological target. mdpi.com
Carbonyl Group at C4 : The oxygen of the carbonyl group functions as a hydrogen bond acceptor site, forming key interactions within the receptor's binding pocket. mdpi.com
Impact of N-Benzyl Substitution on Biological Potency and Selectivity
The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in modulating pharmacokinetic properties and biological potency. mdpi.com The introduction of a benzyl (B1604629) group at this position has been shown to be favorable for several activities.
For instance, in the context of anticonvulsant activity, compounds with a benzyl substitution at position 3 have demonstrated strong efficacy. researchgate.net However, the nature of this substituent is critical. Studies comparing N-3 benzyl derivatives with N-3 allyl derivatives for anticonvulsant properties revealed that the allyl-substituted compounds generally exhibited higher activity. mdpi.com This suggests that while a hydrophobic substituent is beneficial, its specific size, flexibility, and electronic properties are key determinants of potency.
In the realm of anticancer research, the presence of a benzyl moiety at position 3 has been associated with significant cytotoxic activity against various cancer cell lines. researchgate.net The aromatic ring of the benzyl group can engage in hydrophobic and π-π stacking interactions within the target protein's active site, thereby enhancing binding affinity.
Role of Halogen Substitution (e.g., Chlorine at Para Position) on the Benzyl Moiety
The electronic properties and position of substituents on the N-3 benzyl ring are critical for determining biological activity. The presence of a halogen, specifically a chlorine atom at the para position as in 3-(4-chlorobenzyl)quinazolin-4(3H)-one, has been a focal point of many SAR studies.
Electron-withdrawing groups on the benzyl ring are often associated with enhanced potency. For anti-inflammatory activity, derivatives of 3-(4-chlorophenyl)quinazolin-4(3H)-one have been synthesized and evaluated, indicating the importance of this substitution pattern. nih.gov In anticancer studies, the presence of electron-withdrawing groups like chloro (Cl) and trifluoromethyl (CF₃) on the terminal phenyl ring has been highlighted as important for activity. mdpi.com Specifically, SAR studies on certain quinazoline (B50416) series revealed that a 3-CF₃, 4-Cl substitution pattern on the aniline (B41778) ring (at position 4) resulted in potent cytotoxicity and EGFR/VEGFR-2 inhibition. mdpi.com While this applies to the 4-anilinoquinazoline (B1210976) series, it underscores the general principle that electron-withdrawing halogens on aromatic rings attached to the quinazoline scaffold are crucial for anticancer activity.
Furthermore, research on 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones showed that analogues with chloro, bromo, or fluoro substitutions on the N-3 phenyl ring displayed good anticonvulsant activity. researchgate.net This indicates that the electronic influence of halogens on the N-3 aromatic ring is a key factor across different biological activities.
Influence of Substituents on the Quinazolinone Core (e.g., C-2, C-6, C-7)
Modifications to the quinazolinone nucleus itself, particularly at positions C-2, C-6, and C-7, have a profound impact on biological activity. nih.gov
Position C-2 : The substituent at this position significantly influences the molecule's potency and selectivity. In some anticonvulsant series, the presence of an electron-donating group and a bulkier nucleus at C-2 enhanced activity. mdpi.com Conversely, for certain antimicrobial agents, a methyl or thiol group at position 2 was found to be essential for activity. nih.gov The nature of the C-2 substituent can also dictate the regioselectivity of further reactions; for example, a substituent at the ortho-position of a C-2 phenyl ring favors N-alkylation over O-alkylation, highlighting the role of steric factors. researchgate.net
Position C-6 : Substitution at the C-6 position has been extensively explored. The introduction of a bromine atom at C-6 has been utilized in the synthesis of various biologically active quinazolinones. ekb.egekb.eg In one study, C-6 substituted isoquinolino[1,2-b]quinazolines were synthesized and showed cytotoxic activity. doi.org For anticancer activity, the introduction of a bromo or iodo group at position 6 was found to be favorable. researchgate.net
Positions C-6 and C-8 : The presence of halogens at positions 6 and 8 has been shown to significantly improve the antimicrobial activity of quinazolinone derivatives. nih.gov Specifically, the substitution of the main aromatic ring with iodine at positions 6 and 8 enhanced antibacterial effects. nih.gov For anticancer activity, 6,8-dihalo-substituted analogues, particularly with bromine, have demonstrated significant potency. researchgate.net
The following table summarizes the observed effects of substitutions on the quinazolinone core:
| Position | Substituent | Observed Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| C-2 | Electron-donating group / Bulky nucleus | Enhanced anticonvulsant activity | mdpi.com |
| Methyl or Thiol group | Essential for antimicrobial activity | nih.gov | |
| ortho-substituted Phenyl | Directs N-alkylation over O-alkylation due to steric hindrance | researchgate.net | |
| C-6 | Bromo or Iodo | Favorable for anticancer activity | researchgate.net |
| C-6, C-8 | Iodine | Enhanced antibacterial activity | nih.gov |
| Bromo | Significant anticancer activity | researchgate.net |
Development of SAR Models for Specific Molecular Targets
To better understand the relationship between the three-dimensional structure of quinazolinone analogues and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. nih.govunar.ac.id Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used in drug design. nih.gov
In these studies, a series of quinazolin-4(3H)-one analogues are aligned based on the common quinazolinone scaffold. nih.govunar.ac.id The models then correlate the compounds' biological activities (e.g., pIC₅₀ values) with their 3D properties:
Steric Fields (CoMFA/CoMSIA) : These fields identify regions where bulky groups either increase (green contours) or decrease (yellow contours) biological activity. For example, a 3D-QSAR study on EGFR inhibitors found that bulky groups near the 8-position of the quinazolinone scaffold could enhance activity. nih.gov
Electrostatic Fields (CoMFA/CoMSIA) : These map regions where positive or negative charges are favorable for activity.
Hydrophobic and Hydrogen Bond Donor/Acceptor Fields (CoMSIA) : These provide additional layers of information about the types of interactions that are important for binding to the target. nih.gov
These models have been successfully applied to design novel quinazolinone derivatives with potentially improved potency as EGFR inhibitors for breast cancer. nih.govresearchgate.net The models can predict the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process. nih.gov For instance, a 3D-QSAR analysis of iodinated quinazolinones as potential DHFR inhibitors indicated that electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring were favorable for activity. nih.gov
Correlation between Physicochemical Properties and Biological Activity (excluding basic properties)
The biological activity of this compound analogues is strongly correlated with their physicochemical properties, primarily hydrophobicity and electronic character.
Hydrophobicity: The quinazolinone nucleus itself provides a fundamental hydrophobic scaffold necessary for activity. mdpi.com The addition of hydrophobic substituents, such as the benzyl group at the N-3 position, can enhance interactions with hydrophobic pockets in target enzymes. 3D-QSAR studies often reveal that hydrophobic interactions involving the quinazolinic ring are crucial for binding affinity at specific targets like dihydrofolate reductase (DHFR). nih.gov
Table of Mentioned Compounds
| Compound Name | Structure |
|---|---|
| This compound | ![]() |
| Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) | |
| Erlotinib | |
| Gefitinib | |
| Lapatinib | |
| Raltitrexed | |
| 3-(4-aminophenyl)-2-benzyl-4-oxo-3,4-dihydroquinazoline | Not available |
| 3-(4-aminophenyl)-2-benzyl-6-bromo-4-oxo-3,4-dihydroquinazoline | Not available |
Molecular Mechanisms of Action and Target Identification
In Vitro Enzyme Inhibition Studies
The quinazolinone nucleus is a privileged scaffold for designing enzyme inhibitors, notably for protein kinases involved in cell signaling pathways.
Derivatives of 3-benzyl-quinazolin-4(3H)-one have demonstrated significant inhibitory activity against multiple tyrosine protein kinases. A study evaluating a series of N-benzyl substituted quinazolin-4(3H)-ones found them to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov
Several of these analogues exhibited strong enzyme inhibition. For instance, one derivative, compound 3i , showed excellent inhibitory activity against HER2 with an IC₅₀ value of 0.079 µM, which is directly comparable to the standard inhibitor Lapatinib (IC₅₀ = 0.078 µM). nih.gov Other analogues also displayed potent HER2 inhibition. nih.gov The same group of compounds was also highly effective against EGFR, with IC₅₀ values for compounds 2h , 2i , 3h , and 3i ranging from 0.097 to 0.181 µM, compared to the control Erlotinib (IC₅₀ = 0.056 µM). nih.gov
Inhibition of CDK2 was also significant, with compounds 2i and 3i displaying IC₅₀ values of 0.173 µM and 0.177 µM, respectively, which is nearly as potent as the reference compound Imatinib (IC₅₀ = 0.131 µM). nih.gov While the inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) was generally less pronounced, some compounds in the series showed activity comparable to the standard drug Sorafenib. nih.gov The quinazolinone scaffold is a recognized component in the design of VEGFR-2 inhibitors. nih.govsemanticscholar.org
Kinase Inhibition by N-Benzyl-Substituted Quinazolin-4(3H)-one Analogues
This table summarizes the in vitro inhibitory activity (IC₅₀) of selected N-benzyl-substituted quinazolin-4(3H)-one analogues against a panel of protein kinases. The data highlights the potency of this structural class against key targets in cellular proliferation and angiogenesis. Data sourced from reference nih.gov.
| Compound | CDK2 IC₅₀ (µM) | HER2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
|---|---|---|---|---|
| Analogue 2h | 0.195 ± 0.016 | 0.138 ± 0.012 | 0.102 ± 0.014 | 0.298 ± 0.025 |
| Analogue 2i | 0.173 ± 0.012 | 0.128 ± 0.024 | 0.097 ± 0.019 | 0.198 ± 0.019 |
| Analogue 3g | 0.188 ± 0.024 | 0.112 ± 0.016 | 0.211 ± 0.018 | 0.188 ± 0.015 |
| Analogue 3h | 0.192 ± 0.011 | 0.155 ± 0.018 | 0.128 ± 0.016 | 0.311 ± 0.021 |
| Analogue 3i | 0.177 ± 0.032 | 0.079 ± 0.015 | 0.181 ± 0.011 | 0.252 ± 0.017 |
| Imatinib (Control) | 0.131 ± 0.015 | - | - | - |
| Lapatinib (Control) | - | 0.078 ± 0.015 | - | - |
| Erlotinib (Control) | - | - | 0.056 ± 0.012 | - |
| Sorafenib (Control) | - | - | - | 0.091 ± 0.011 |
The versatility of the quinazolin-4(3H)-one scaffold extends to the inhibition of other enzyme classes. A combinatorial series of these compounds was tested for inhibition of the zinc metalloproteinase thermolysin (TLN), with some derivatives showing high potency. nih.gov For example, 3-phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one was identified as a potent inhibitor with an IC₅₀ value of 0.0115 µM. nih.gov
Furthermore, quinazolin-4(3H)-one derivatives have been investigated as inhibitors of several metabolic enzymes. bezmialem.edu.tr In one study, imine derivatives of 3-amino-2-methylquinazolin-4(3H)-one showed excellent inhibitory activity against Acetylcholinesterase (AChE) with Kᵢ values in the low nanomolar range (4.20 nM to 26.10 nM). bezmialem.edu.tr The same set of compounds also inhibited Butyrylcholinesterase (BChE), human Carbonic Anhydrase isoforms (hCA I and hCA II), and α-Glycosidase. bezmialem.edu.tr Other research has pointed to Dihydrofolate reductase (DHFR) as a target for this class of compounds. nih.gov
Molecular docking studies provide insight into the binding modes of these inhibitors. For the N-benzyl substituted analogues that target kinases, the mechanism of inhibition can vary depending on the specific kinase. Docking analysis revealed that compounds 2i and 3i likely act as ATP non-competitive, type-II inhibitors against CDK2. nih.govnih.gov In contrast, for EGFR, these same compounds are predicted to function as ATP competitive, type-I inhibitors, indicating they bind at the ATP-binding site of the active kinase. nih.govnih.gov The interaction with HER2 is more complex; analogue 2i is suggested to be a type-II inhibitor, while 3i acts as a type-I inhibitor. nih.govnih.gov This highlights how subtle structural changes can alter the binding mechanism to the same target.
Receptor Binding and Modulation Studies (In Vitro)
In addition to enzyme inhibition, quinazolin-4(3H)-ones are known to modulate the function of various receptors, particularly in the central nervous system.
Research into the anticonvulsant properties of this chemical class points towards the GABA-A receptor as a primary target. mdpi.com Structure-activity relationship (SAR) studies have identified the quinazolin-4(3H)-one moiety as a key hydrophobic domain for binding, with the substituent at position 3, such as a benzyl (B1604629) group, being crucial for potency and pharmacokinetics. mdpi.comnih.gov The anticonvulsant effect suggests a mechanism involving the enhancement of GABAergic neurotransmission.
Compounds in this class are profiled as positive allosteric modulators (PAMs) of the GABA-A receptor. mdpi.com This modulatory role means they enhance the effect of the endogenous ligand (GABA) without directly activating the receptor themselves. The specific binding site appears to be the benzodiazepine (B76468) allosteric site on the GABA-A receptor complex. This was supported by in vivo experiments where the anticonvulsant effects of quinazolin-4(3H)-one derivatives were antagonized by flumazenil, a known benzodiazepine site antagonist. mdpi.com
Cellular Pathway Modulation in In Vitro Cell-Based Assays
The interaction of 3-(4-chlorobenzyl)quinazolin-4(3H)-one with cellular machinery has been investigated through various in vitro assays to determine its effect on cancer cell behavior and underlying molecular pathways.
Cell Proliferation and Viability Assays (e.g., Cytotoxicity against Cancer Cell Lines)
Studies on a range of quinazolin-4(3H)-one derivatives have consistently demonstrated their cytotoxic potential against various human cancer cell lines. Research has indicated that the substitution at the N-3 position of the quinazolinone ring is a critical determinant of biological activity. Specifically, the presence of a benzyl group at this position has been associated with potent antitumor effects. nih.gov
In a broad screening of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, compounds featuring a benzyl moiety at position 3 were among those with the most effective cytotoxic results against cell lines such as the human breast cancer cell line (MCF-7), human cervix carcinoma cell line (HeLa), human liver cancer cell line (HepG2), and human colon cancer cell line (HCT-8). researchgate.net While these studies highlight the importance of the 3-benzyl structural feature, specific IC₅₀ values for the 3-(4-chlorobenzyl) variant were not detailed in the available literature.
General studies on the quinazolinone scaffold show that derivatives can achieve significant cytotoxicity, sometimes with IC₅₀ values in the low micromolar or even nanomolar range, occasionally proving more potent than reference drugs like Doxorubicin in certain cell lines. nih.govrsc.orgresearchgate.net
Apoptosis and Cell Cycle Modulation Mechanisms (in vitro)
The induction of apoptosis (programmed cell death) and interference with the cell cycle are common mechanisms of action for anticancer agents. Various quinazolin-4(3H)-one derivatives have been shown to exert their cytotoxic effects through these processes. nih.govnih.gov For instance, certain derivatives have been found to arrest the cell cycle in the G2/M phase, a hallmark of compounds that interfere with microtubule dynamics. nih.gov Other related compounds have been shown to induce apoptosis and trigger cell cycle arrest at the G1 phase. nih.gov
However, specific studies detailing the direct effects of this compound on apoptotic pathways or its specific impact on cell cycle progression in cancer cells are not available in the reviewed scientific literature.
Gene Expression and Protein Level Analysis in Cellular Models
The cellular activity of quinazolinone derivatives is often traced back to their ability to alter the expression or activity of key proteins involved in cell signaling and survival. For example, some derivatives have been found to inhibit the function of deubiquitinases like USP7, leading to an increase in the levels of tumor suppressor proteins such as p53 and p21. nih.gov Other quinazolinones have been developed as inhibitors of Aurora Kinase A, suppressing its activated form (p-AKA) in cancer cells. nih.govmdpi.com
Despite the known capacity of the quinazolinone scaffold to modulate such pathways, specific data from gene expression or protein level analyses (e.g., Western blots) for cells treated with this compound are not documented in the available research.
Protein-Ligand Interaction Analysis through Biochemical Assays
Biochemical assays are crucial for identifying the direct molecular targets of a compound. The quinazolinone core is a well-established pharmacophore for inhibiting various protein kinases, which are critical regulators of cell signaling. mdpi.com Many clinically used kinase inhibitors, such as Gefitinib and Erlotinib, are based on this structure and primarily target the Epidermal Growth Factor Receptor (EGFR). nih.gov
Research has expanded to show that quinazolinone derivatives can inhibit a range of other kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.govnih.gov The mechanism often involves competitive binding at the ATP-binding site of the kinase. nih.govnih.gov Furthermore, some quinazolinones have been identified as inhibitors of tubulin polymerization, interacting with the colchicine (B1669291) binding site and thereby disrupting microtubule formation, which is essential for mitosis. nih.gov
While extensive biochemical and molecular docking studies have been performed on many analogues within this class, specific protein-ligand interaction analyses or enzyme inhibition assays detailing the direct molecular targets of this compound have not been specifically reported. nih.govnih.govbezmialem.edu.tr
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies of Related Derivatives
While data for the specific compound is scarce, molecular docking studies on derivatives bearing the 3-(4-chlorobenzyl)quinazolin-4(3H)-one scaffold provide insights into how this chemical framework might interact with protein targets.
Prediction of Binding Modes and Key Interactions
Studies on derivatives have identified potential binding interactions within the active sites of several protein kinases. For example, derivatives of this compound have been docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov
Key interactions observed for these related compounds include:
Hydrogen Bonds: Conventional hydrogen bonds are frequently observed. For instance, a derivative formed hydrogen bonds with the amino acid residues Met793 and Thr790 in the active site of EGFR. nih.gov Another related compound formed hydrogen bonds with Leu83, Glu12, Gln131, and Asn132 within CDK2. nih.gov
Hydrophobic and van der Waals Interactions: The quinazoline (B50416) ring and the chlorobenzyl group often participate in hydrophobic and van der Waals interactions. In EGFR, van der Waals forces were noted with residues like Gln791, Ala743, and Leu788. nih.gov
Pi-Interactions: Pi-alkyl and pi-pi stacking interactions are also crucial for binding. Interactions with residues such as Val726, Ala722, and Leu844 in EGFR, and with His84 in CDK2, have been reported for derivatives. nih.gov
These findings suggest that this compound itself has the potential to form a stable complex within kinase active sites, driven by a combination of these interactions.
Estimation of Binding Affinities and Docking Scores
Binding affinities and docking scores are calculated to estimate the binding strength between a ligand and its target. While specific scores for this compound are not published, studies on related quinazolinone-morpholine hybrids have reported docking scores against various targets, with values reaching as low as -12.407 kcal/mol for VEGFR2 and -10.359 kcal/mol for EGFR, indicating strong predicted affinity. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability.
Conformational Analysis of Ligand and Ligand-Protein Complexes
Crystallographic data for the related compound, 3-(4-chlorophenyl)quinazolin-4(3H)-one, shows that the quinazoline unit is nearly planar and there is a significant dihedral angle between the quinazoline ring system and the attached substituted phenyl ring (44.63°). nih.gov This provides a baseline for understanding the likely conformation of the target compound. MD simulations on related quinazolinone-protein complexes have been used to assess conformational changes and the stability of the binding pose over time. nih.gov
Assessment of Complex Stability and Dynamics
MD simulations on related quinazoline derivatives have shown that ligand-protein complexes can achieve high stability. nih.gov Analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) for some complexes indicated stability with minimal deviations (around 1-2 Å) throughout the simulation, suggesting a stable and maintained binding mode. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Scaffoldsrsc.orgresearchgate.net
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. tandfonline.com This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.gov
Several pharmacophore models have been developed for various quinazolinone derivatives to identify new scaffolds for different therapeutic targets. For instance, a five-point pharmacophore model (AAARR.7) was generated for quinazoline-based EGFR inhibitors, which included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model was then used to screen a database, leading to the identification of potential new inhibitor candidates. researchgate.net
In another study, a validated pharmacophore model (AAAHR_1) was developed for quinazoline-based acetylcholinesterase inhibitors and used for virtual screening of the ASINEX database. nih.gov This approach successfully identified three promising hit molecules with potential as acetylcholinesterase inhibitors. nih.gov Virtual screening has also been employed to discover novel quinazolinone-based inhibitors for other targets, such as JAK2 and PARP-1. rsc.orgnih.gov A study on triazolo-quinazolinone derivatives used structure-based virtual screening to identify a novel class of inhibitors for insect chitinase. nih.gov
The general workflow of pharmacophore modeling and virtual screening involves:
Selection of a set of active compounds.
Generation and validation of a pharmacophore model.
Use of the validated model as a 3D query for screening chemical databases.
Docking of the screened hits into the active site of the target protein.
Selection of the most promising candidates for further experimental evaluation.
This integrated approach has proven to be highly effective in the discovery of novel and potent quinazolinone-based therapeutic agents.
In Silico ADMET Prediction and Drug-Likeness Assessment (excluding human clinical data)ijprajournal.comnih.gov
In addition to predicting the biological activity, computational methods are also extensively used to assess the drug-like properties of compounds, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.net These in silico predictions help in the early identification of candidates with unfavorable pharmacokinetic properties, thereby reducing the attrition rate in later stages of drug development. researchgate.net
The drug-likeness of quinazolinone derivatives is often evaluated using Lipinski's rule of five, which sets criteria for molecular properties that are associated with good oral bioavailability. researchgate.net These criteria include:
Molecular mass less than 500 Dalton
LogP (octanol-water partition coefficient) less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
Several studies have reported the in silico ADMET and drug-likeness assessment of novel quinazolinone derivatives. researchgate.netresearchgate.nettandfonline.com For example, a series of newly synthesized quinazolinone derivatives were evaluated for their ADMET properties, and most of the compounds were found to comply with Lipinski's rule and exhibit good bioavailability. tandfonline.com In another study, in silico ADMET prediction of quinazoline derivatives as potential EGFR inhibitors indicated promising drug-like properties with a low risk of toxicity. researchgate.net
The table below presents a summary of in silico ADMET predictions for a set of quinazolinone derivatives from a study on anticancer agents. nih.gov
| Compound | BBB+ | Human Intestinal Absorption | Carcinogenicity |
| Compound 2 | Good | Good | Non-carcinogenic |
| Compound 3 | Good | Good | Non-carcinogenic |
| Compound 4 | Good | Good | Non-carcinogenic |
| Compound 9 | Good | Good | Non-carcinogenic |
These predictions, obtained using tools like SwissADME and admetSAR, suggest that the synthesized compounds have the potential to cross the blood-brain barrier (BBB), are well-absorbed from the intestine, and are non-carcinogenic. nih.gov Such in silico assessments are crucial for prioritizing compounds for further preclinical development.
Advanced in Vitro Biological Evaluation and Screening Methodologies
High-Throughput Screening (HTS) of Quinazolinone Libraries
High-Throughput Screening (HTS) is a foundational step in modern drug discovery, allowing for the rapid assessment of large libraries of compounds to identify "hits" with desired biological activity. For a compound like 3-(4-chlorobenzyl)quinazolin-4(3H)-one, HTS would typically involve its inclusion in a larger library of structurally related quinazolinones. These libraries are then tested against specific biological targets or cellular models.
Research on quinazolinone derivatives frequently employs HTS protocols. For instance, libraries of 2,3-disubstituted quinazolin-4(3H)-ones have been screened for their antitumor activity against various human cancer cell lines. nih.govresearchgate.net In one such study, a series of new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives was prepared and screened against a panel of cancer cell lines including human breast cancer (MCF-7), cervix carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8). researchgate.net This screening identified several compounds with broad-spectrum antitumor activity, highlighting the effectiveness of HTS in identifying promising candidates from a diverse chemical library. researchgate.net Similarly, other screening efforts have focused on antibacterial activity against panels of pathogenic bacteria, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). acs.org
The screening process typically involves assays that measure cell viability, proliferation, or specific enzyme activity. The results from these screens, often presented as the concentration of the compound that causes 50% inhibition (IC50) or the minimum inhibitory concentration (MIC), are used to establish a preliminary structure-activity relationship (SAR). acs.org
Table 1: Representative HTS Results for Quinazolinone Derivatives Against Cancer Cell Lines Note: This table presents illustrative data for various quinazolinone compounds to demonstrate the output of HTS, not specific data for this compound.
| Compound Type | Target Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | MCF-7 (Breast Cancer) | IC50 | Varies by substitution | researchgate.net |
| 2-styrylquinazolin-4(3H)-one | HT29 (Colon Cancer) | GI50 | Sub-μM potency | rsc.org |
| Quinazolinone-oxadiazole hybrid | HeLa (Cervical Cancer) | IC50 | 7.52 μM | rsc.orgnih.gov |
| 2-substituted quinazolin-4(3H)-one | Jurkat (T-cell Leukemia) | IC50 | <5 μM | nih.gov |
Selectivity Profiling Against Multiple Targets
Following the identification of a compound as a "hit" in HTS, it is crucial to determine its selectivity. A highly selective compound interacts with its intended target with significantly greater affinity than with other, unintended targets, which can help minimize off-target effects. Quinazolin-4(3H)-one derivatives are well-known for their activity as kinase inhibitors; therefore, selectivity profiling for a compound like this compound would involve screening it against a broad panel of kinases. nih.govmdpi.com
Studies on related quinazolinone derivatives demonstrate this principle effectively. For example, a series of quinazolin-4(3H)-one derivatives was evaluated for inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.govtandfonline.com This type of profiling allows researchers to identify compounds that are potent inhibitors of a specific kinase (e.g., EGFR) while having minimal effect on others, or to identify compounds that are dual- or multi-target inhibitors. nih.govtandfonline.com In one study, certain derivatives showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases simultaneously. nih.gov More recent studies have expanded this approach to include panels of over 100 different kinases and other protein families like bromodomains, using techniques such as Differential Scanning Fluorimetry (DSF). mdpi.com
This comprehensive profiling is essential for understanding the compound's mechanism of action and predicting its potential therapeutic window and side-effect profile. mdpi.com
Table 2: Example of Kinase Selectivity Profiling for a Quinazolin-4(3H)-one Derivative (Compound 3i from a referenced study) Note: This table shows representative data for a specific quinazolinone derivative to illustrate selectivity profiling.
| Target Kinase | IC50 (μM) | Reference Compound | IC50 of Reference (μM) | Reference |
|---|---|---|---|---|
| CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 | nih.gov |
| HER2 | 0.081 ± 0.011 | Lapatinib | 0.078 ± 0.013 | nih.gov |
| EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 | nih.gov |
| VEGFR2 | >10 | Sorafenib | 0.090 ± 0.011 | nih.gov |
Synergy Studies with Other Small Molecules in Cellular Models
Investigating the synergistic effects of a test compound with existing therapeutic agents is a key strategy to enhance efficacy, overcome drug resistance, and potentially lower required doses. nih.gov For a quinazolinone derivative, synergy studies would involve treating cancer cell lines with the compound in combination with standard-of-care chemotherapeutic or targeted agents.
The concept of synergy can also be engineered into a single molecule through molecular hybridization, where two or more pharmacophores are combined into one hybrid compound. nih.gov This approach is designed to allow the molecule to interact with multiple biological targets, which can produce a synergistic therapeutic effect. nih.gov For example, hybrid molecules combining the quinazolinone scaffold with other biologically active moieties like oxadiazole or triazole have been synthesized and evaluated. rsc.orgnih.gov These hybrid drugs may offer an improved potency and a reduced likelihood of developing drug resistance. nih.gov While direct combination studies are common, the development of such hybrid molecules represents an advanced strategy to achieve synergistic outcomes. researchgate.net
Mechanism-Based Assays to Elucidate Target Engagement
Once a primary target is identified through screening and profiling, mechanism-based assays are employed to confirm direct engagement and to understand how the compound exerts its effect. For quinazolinone-based kinase inhibitors, this often involves assays to determine the mode of inhibition.
Molecular docking studies are frequently used to predict how a compound binds to its target protein. For instance, docking analyses have shown that certain quinazolin-4(3H)-one derivatives can act as ATP-competitive inhibitors of EGFR by interacting with key residues in the ATP-binding site. nih.govnih.gov These computational predictions are then validated experimentally. Assays can determine whether the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to the enzyme's substrate (e.g., ATP for kinases). nih.govnih.gov
Beyond kinase inhibition, quinazolinones may have other mechanisms of action. Some derivatives have been shown to function as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase. rsc.orgmdpi.commdpi.com This can be confirmed using in vitro tubulin polymerization assays and cell cycle analysis via flow cytometry. rsc.org For compounds designed to target DNA repair pathways, assays that measure the formation of γH2AX foci (a marker of DNA double-strand breaks) can confirm target engagement. mdpi.com
Resistance Mechanism Studies in In Vitro Cell Lines
Drug resistance is a major challenge in cancer therapy. Therefore, it is critical to investigate potential resistance mechanisms to a new compound early in its development. This is often done using in vitro cell lines that have been engineered or selected for resistance to existing drugs.
For a compound like this compound, studies would involve assessing its activity in cell lines with known resistance mechanisms. For example, many quinazolinone-based EGFR inhibitors lose efficacy due to mutations in the EGFR gene. biomedres.us Therefore, new derivatives are routinely tested against cell lines expressing wild-type EGFR as well as clinically relevant mutant forms, such as T790M. biomedres.us
Another approach is to screen compounds against cell lines with primary resistance to a class of drugs. In a recent study, a library of 4-hydroxyquinazoline derivatives was screened against primary PARP inhibitor (PARPi)-resistant cell lines to identify compounds that could overcome this resistance. mdpi.com Such studies are crucial for positioning a new compound in the therapeutic landscape and identifying patient populations that are most likely to respond. Comparing the compound's activity in sensitive versus resistant cell lines can also help elucidate the mechanisms driving resistance and may reveal biomarkers to predict patient response. vitrobiotech.com
Role of 3 4 Chlorobenzyl Quinazolin 4 3h One As a Chemical Probe or Lead Compound
Utility in Elucidating Fundamental Biological Pathways
Chemical probes are essential tools for dissecting complex biological systems. Quinazolin-4(3H)-one derivatives have been instrumental in modulating various cellular pathways, thereby helping to elucidate their functions. mdpi.comnih.gov This class of compounds is known to interact with a wide array of biological targets, including enzymes and receptors that are central to cell signaling, proliferation, and survival. nih.govresearchgate.net
For instance, numerous quinazolinone derivatives have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov By selectively inhibiting these kinases, such compounds allow researchers to study the downstream effects and understand the specific roles these proteins play in both normal physiology and disease states like cancer. nih.gov The inhibition of these pathways can affect cell division, angiogenesis, and metastasis. nih.gov
Derivatives of quinazolin-4(3H)-one have also been investigated as inhibitors of other crucial enzymes, including poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and phosphoinositide 3-kinases (PI3K). ekb.egsemanticscholar.org The use of these molecules helps to clarify the intricate mechanisms of DNA damage response and cell survival pathways. Given that the benzyl (B1604629) moiety at the N-3 position has been associated with significant cytotoxic activity in related compounds, 3-(4-chlorobenzyl)quinazolin-4(3H)-one is a strong candidate for use as a probe to investigate these and other fundamental biological processes. researchgate.net
Applications in Target Validation and Deconvolution
A critical step in modern drug discovery is the identification and validation of molecular targets responsible for a compound's therapeutic effect. mdpi.comnih.gov The process, often termed target deconvolution, links a molecule's observed cellular effect (phenotype) to a specific protein or pathway. The quinazolinone scaffold is frequently used in these studies due to its versatile binding capabilities. mdpi.com
Once a quinazolinone derivative shows activity in a phenotypic screen (e.g., inhibiting cancer cell growth), it can be modified to create a probe for target identification. For example, by attaching an affinity tag or a photo-reactive group to a compound like this compound, researchers can perform affinity purification or photo-affinity labeling experiments to isolate its binding partners from cell lysates.
The broad spectrum of activities reported for quinazolinones—including anticancer, anti-inflammatory, and antimicrobial effects—is linked to their interaction with multiple targets. nih.goveco-vector.com For example, various derivatives have been confirmed to inhibit enzymes like cyclooxygenase (COX) and DNA gyrase, in addition to the protein kinases mentioned earlier. mdpi.comeco-vector.com The specific structural features of this compound make it a potential candidate for validating these or discovering entirely new molecular targets, thereby expanding the therapeutic landscape.
Benchmarking for the Development of Novel Quinazolinone Scaffolds
In the development of new therapeutic agents, lead compounds often serve as benchmarks or reference standards against which new analogues are compared. The relatively simple and synthetically accessible structure of this compound makes it an ideal starting point for Structure-Activity Relationship (SAR) studies. nih.govmdpi.com SAR studies systematically explore how modifying different parts of a molecule affects its biological activity. nih.gov
Researchers can synthesize a library of derivatives by altering the substituents on the quinazolinone core or the benzyl ring of this compound and compare their activity to the parent compound. This systematic approach allows for the identification of key structural features required for potency and selectivity. For instance, studies on related quinazolinones have shown that the nature and position of substituents on the N-3 phenyl ring (in this case, a benzyl ring) are critical for activity. researchgate.net
The table below illustrates how systematic modifications to the quinazolinone scaffold can lead to compounds with varied biological activities, highlighting its role as a foundational structure for developing new agents.
| Compound Class | Key Structural Modification | Biological Activity/Target | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | Varied substituents at positions 2 and 3 | Antitumor, PARP-1 Inhibition | researchgate.net |
| 2-substituted quinazolin-4(3H)-ones | Hydrazone and pyrazole (B372694) scaffolds at C-2 | Antimicrobial, DNA Gyrase Inhibition | |
| 3-substituted quinazolin-4(3H)-ones | 1,3,4-thiadiazole at N-3 | Anticancer | researchgate.net |
| Quinazolin-4(3H)-one derivatives | Varied substitutions | Multi-kinase inhibition (CDK2, HER2, EGFR) | nih.gov |
This table presents data for related classes of compounds to illustrate the utility of the quinazolinone scaffold.
Strategic Importance in Lead Optimization and Pre-Clinical Research Programs
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity characteristics. altasciences.com These characteristics need to be improved by chemical modifications, a process known as lead optimization. altasciences.com this compound embodies the characteristics of a valuable lead compound due to the established biological relevance of its core structure. mdpi.commdpi.com
The process of lead optimization for a compound like this compound would involve several strategic modifications:
Improving Potency and Selectivity: Introducing different functional groups to the aromatic rings could enhance binding affinity to the target protein and improve selectivity over other proteins, thereby reducing potential side effects. mdpi.com
Enhancing Pharmacokinetic Properties: Modifications can be made to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For example, adding polar groups might improve solubility, while other changes could modulate metabolic stability. nih.govmdpi.com
Reducing Toxicity: Systematic structural changes can be made to eliminate moieties associated with toxicity.
Once an optimized candidate is selected, it enters pre-clinical research. This phase involves comprehensive testing to gather data on efficacy and safety before human trials can begin. altasciences.com Studies in cellular and animal models would assess the compound's therapeutic effect in a disease-relevant context, such as measuring tumor reduction in animal models of cancer. researchgate.netaltasciences.com The promising results from various quinazolinone derivatives in such studies underscore the strategic importance of lead compounds like this compound in the drug discovery pipeline. nih.govresearchgate.net
Future Research Directions and Unaddressed Challenges in Quinazolinone Research
Exploration of Novel Synthetic Methodologies for Complex Analogues
The development of efficient, cost-effective, and environmentally friendly synthetic strategies is paramount for generating structurally diverse quinazolinone libraries. While classical methods like the Niementowski reaction are well-established, contemporary research is focused on innovative catalytic systems and reaction conditions to construct complex analogues that are otherwise difficult to access. ujpronline.comijapbc.com
Future efforts will likely concentrate on several key areas. The use of transition-metal catalysis, particularly with palladium and copper, continues to evolve, enabling complex C-H annulation and cross-coupling reactions to build fused and highly substituted quinazolinone systems. mdpi.comfrontiersin.org Organocatalysis is emerging as a powerful, metal-free alternative, offering mild reaction conditions and reduced environmental impact. frontiersin.org Furthermore, methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions are being increasingly adopted to accelerate reaction times and improve yields. ujpronline.comresearchgate.net The exploration of one-pot, multi-component reactions remains a priority, as these approaches enhance synthetic efficiency by minimizing intermediate purification steps. frontiersin.org The development of biosynthetic approaches using enzymes or microorganisms presents a frontier for creating quinazolinone derivatives with high selectivity under mild conditions. mdpi.com
Table 1: Overview of Modern Synthetic Methodologies in Quinazolinone Chemistry
| Methodology | Catalyst/Conditions | Key Advantages | Research Focus Example | Citation |
|---|---|---|---|---|
| Metal-Catalyzed Cyclization | Palladium (Pd), Copper (Cu), Ruthenium (Ru) | High efficiency for complex bond formation, C-H activation. | Palladium-catalyzed one-pot synthesis of 2,3-disubstituted quinazolinones. | mdpi.com |
| Organocatalysis | Pyridinium p-toluene sulfonate (PPTS) | Metal-free, environmentally benign, mild conditions. | Synthesis of quinazolinones from 2-aminobenzamides using N-formyl imide as a carbon source. | frontiersin.org |
| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst (e.g., clay, FeCl₃) | Rapid reaction times, improved yields, energy efficiency. | Synthesis of novel quinazolinone-undecyl hybrids with antitumor activity. | ijapbc.comresearchgate.net |
| Multi-Component Reactions | Iodine/Ammonium (B1175870) Acetate (B1210297) | High atom economy, operational simplicity, one-pot procedure. | Three-component synthesis of highly substituted quinazolines from benzaldehydes and o-aminoarylketones. | frontiersin.org |
| Copper-Catalyzed Ring Closure | Copper Iodide (CuI) | Utilizes inexpensive starting materials, ligand-free options. | Synthesis of quinazolinone scaffolds from 2-halobenzoic acids and guanidines. | acs.org |
Development of Highly Selective and Potent Quinazolinone Derivatives
A significant challenge in quinazolinone research is enhancing the potency and target selectivity of new derivatives to minimize off-target effects. The broad bioactivity of the quinazolinone scaffold means that derivatives can interact with multiple biological targets, necessitating careful molecular design to achieve specificity. mdpi.com
Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has shown that substitutions at positions 2, 3, and 6 of the quinazolinone ring are particularly important for modulating biological activity. mdpi.com For instance, the introduction of bulky, hydrophobic, and electron-withdrawing groups at the para-position of a phenyl ring attached to the 3rd position has been found to be essential for the anti-proliferative activity of certain analogues. nih.gov Molecular hybridization, which involves combining the quinazolinone pharmacophore with other bioactive scaffolds, is a promising strategy to create derivatives with enhanced and multifaceted activity. nih.gov
Recent research has yielded highly potent and selective inhibitors for specific targets. For example, novel 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives have been identified as potent inverse agonists for the histamine (B1213489) H₃ receptor. nih.gov In the field of oncology, quinazolinone-based compounds have been developed as potent and selective inhibitors of critical cell signaling proteins like PI3Kδ, CDK2, and Aurora Kinase A. researchgate.netnih.govnih.gov One derivative, compound 18 from a recent study, demonstrated nanomolar inhibitory activity (IC₅₀ = 0.85 μM) against the MGC-803 gastric cancer cell line. mdpi.com
Table 2: Examples of Selective and Potent Quinazolinone Derivatives
| Compound Series | Biological Target | Potency (IC₅₀) | Key Structural Features | Citation |
|---|---|---|---|---|
| 2-Tolyl and 2,6-dimethylphenyl quinazolinones | PI3Kδ | 8.4 nM - 106 nM | Pyrazolo[3,4-d]pyrimidin-4-amine portion as hinge binder. | researchgate.net |
| Quinazolinone-based derivatives | CDK2 | High (GI% > 94) | Varied substitutions, with compound 5c showing cell cycle arrest at S and G2/M phases. | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B (GyrB) | 0.28 µM (for f14) | 4-hydroxy-2-quinolone fragment combined with a quinazolinone moiety. | nih.gov |
| 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinones | Histamine H₃ Receptor | Not specified | Aminoalkoxy side chain on a phenyl ring at position 2. | nih.gov |
| Novel quinazoline (B50416) derivatives | MGC-803 cells | 0.85 μM (for compound 18) | Phenyl group at position 2 and a substituted phenylamine at position 4. | mdpi.com |
Identification of Unexplored Biological Targets for Quinazolinones
While quinazolinones are known to target a wide array of proteins involved in cancer, inflammation, and microbial infections, the full extent of their biological interactions is not yet fully understood. ujpronline.comresearchgate.net A key future direction is the identification of novel or underexplored biological targets to expand the therapeutic potential of this scaffold. Many existing derivatives have been developed with a "one drug, one target" approach, but complex diseases often require modulating multiple pathways. nih.gov
Systematic screening of quinazolinone libraries against diverse panels of enzymes, receptors, and ion channels could uncover unexpected activities. For example, recent research led to the discovery that certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides act as potent inhibitors of the bacterial DNA gyrase subunit B (GyrB), a promising target for developing new antibiotics against resistant strains like MRSA. nih.gov Similarly, Aurora kinase A has been identified as a plausible target for overcoming resistance in non-small cell lung cancer (NSCLC), with quinazolin-4(3H)-one derivatives showing promise as inhibitors. nih.gov Other research has highlighted tubulin polymerization as another key target for the anticancer effects of quinazolinones. mdpi.com The continued exploration of such novel mechanisms of action is essential for repositioning existing compounds and guiding the design of new agents for diseases with unmet medical needs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize quinazolinone research, from initial hit identification to lead optimization. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, accelerating the design-make-test-analyze cycle. chemrxiv.orgspringernature.com
AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design entirely new molecules from scratch, exploring a vast chemical space to suggest novel quinazolinone cores and substitution patterns that are optimized for specific properties like synthesizability and biological activity. chemrxiv.orgspringernature.com
Predictive Modeling (QSAR): ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) are increasingly used to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
High-Throughput Virtual Screening: AI/ML methods can screen massive virtual libraries of compounds against a biological target far more quickly and cheaply than experimental high-throughput screening. nih.gov
ADME/T Prediction: Early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties is crucial for success. ML models trained on existing data can flag potential liabilities in novel quinazolinone designs long before they are synthesized. nih.gov
By combining generative AI with automated synthesis platforms, researchers can create a closed-loop system for rapid iteration and optimization, significantly shortening drug discovery timelines. chemrxiv.org
Addressing Challenges in Compound Developability and Translational Research (excluding clinical aspects)
A major hurdle in drug discovery is the high attrition rate of compounds as they move from initial discovery to preclinical development. Many potent quinazolinone derivatives fail to advance due to poor "developability"—a combination of physicochemical and biopharmaceutical properties that determine whether a compound can be formulated into a safe and effective drug product. nih.gov Despite numerous quinazolinone hybrids showing promise in vitro, very few have progressed to clinical trials, highlighting a significant translational gap. nih.gov
Future research must place a greater emphasis on assessing and optimizing developability at the earliest stages of discovery. Key challenges to address include:
Physicochemical Properties: Poor aqueous solubility and low bioavailability are common problems. mdpi.com Strategies to improve these properties, such as introducing polar groups or formulating with solubility enhancers, must be considered during the initial design phase. mdpi.com
Stability: Compounds must be chemically stable under physiological conditions and during storage. Early assessment of stability in plasma and in the presence of liver microsomes can identify metabolic liabilities. nih.gov
Homogeneity and Purity: Ensuring the purity and homogeneity of a compound is critical for reproducible biological data and is a key manufacturing consideration. nih.gov
Preclinical Validation: Insufficient evidence of in vivo efficacy is a major reason for failure. mdpi.com Robust preclinical studies in relevant animal models are necessary to validate the therapeutic hypothesis before a compound can be considered for further development.
Computational tools and high-throughput experimental assays can be used to create an early-stage developability assessment profile for new quinazolinone candidates, helping to identify and mitigate potential risks long before significant resources are invested. nih.gov
Q & A
Q. What are the conventional and microwave-assisted synthesis methods for 3-(4-chlorobenzyl)quinazolin-4(3H)-one, and how do their yields and reaction times compare?
- Methodological Answer : Conventional synthesis involves alkylation of quinazolinone intermediates with halogenated aryl ketones, often requiring metal catalysts (e.g., copper) and prolonged reaction times (24–48 hours) . In contrast, microwave-assisted synthesis significantly reduces reaction times (e.g., 15–30 minutes) and improves yields (up to 85–90%) by enhancing reaction efficiency through rapid dielectric heating. For example, microwave irradiation of 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate achieved a 78% yield compared to 65% under conventional heating . Table 1 : Comparison of synthesis methods
| Method | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional alkylation | Cu | 24–48 hrs | 60–70 | |
| Microwave irradiation | None | 15–30 min | 78–90 |
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and regioselectivity, particularly for distinguishing between aromatic protons and chlorobenzyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns, while X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What biological activities are commonly associated with this compound derivatives?
- Methodological Answer : These derivatives exhibit anticonvulsant, antimicrobial, and antitubercular activities. For instance, Schiff base derivatives (e.g., 3-(p-chlorobenzylidine)-amino-2-phenylquinazolin-4(3H)-one) demonstrated anticonvulsant effects by shortening tonic convulsion phases in murine models . Chlorine substituents at the benzyl position enhance antitubercular activity by improving binding affinity to mycobacterial enzymes like MtSK (Table 2) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Conduct reactions in a well-ventilated fume hood to avoid inhalation of dust or vapors. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in airtight containers away from incompatible substances (e.g., strong oxidizers) and monitor stability via periodic pH checks .
Advanced Research Questions
Q. How can reaction conditions be optimized to overcome drawbacks in existing synthesis routes (e.g., metal catalysts, long reaction times)?
- Methodological Answer : Replace metal catalysts with organocatalytic systems (e.g., DMPA as a one-carbon source) to reduce toxicity . Optimize solvent polarity (e.g., DMF or ethanol) and temperature gradients (e.g., stepwise heating from 60°C to reflux) to accelerate ring-closure reactions. For example, pyridine-mediated intramolecular cyclization reduced side products in hydrazine-based syntheses .
Q. How do substituent positions (e.g., 3-chloro vs. 4-chloro) on the benzyl group influence biological activity?
- Methodological Answer : Substituent positioning alters electronic and steric interactions with target proteins. The 4-chlorobenzyl group showed reduced antitubercular activity compared to 3-chloro derivatives due to unfavorable interactions with the hydrophobic pocket of MtSK (Table 2). Fluorine substituents at meta/para positions improved inhibitory activity by enhancing electronegativity and hydrogen bonding . Table 2 : Substituent effects on MtSK inhibition (IC₅₀ values)
| Substituent Position | IC₅₀ (μM) | Reference |
|---|---|---|
| 3-Chlorobenzyl | 12.4 | |
| 4-Chlorobenzyl | 28.7 | |
| 3,4-Difluorobenzyl | 8.9 |
Q. How can contradictory data on biological activity (e.g., anticonvulsant vs. antiproliferative effects) be resolved?
- Methodological Answer : Perform dose-response assays to establish therapeutic windows and rule off-target effects. For example, 3-(indazol-3-yl)-quinazolin-4(3H)-one derivatives showed antiproliferative activity at higher concentrations (IC₅₀: 15–20 μM) but anticonvulsant effects at lower doses (10–50 mg/kg). Cross-validate results using orthogonal assays (e.g., patch-clamp electrophysiology for anticonvulsant activity vs. MTT assays for cytotoxicity) .
Q. What strategies are effective in designing derivatives with enhanced target specificity (e.g., antitubercular vs. antibacterial)?
- Methodological Answer : Introduce heterocyclic moieties (e.g., thiadiazole, triazole) to the quinazolinone core to modulate selectivity. For antitubercular agents, link isonicotinoyl hydrazide groups to improve penetration through mycobacterial cell walls . For antibacterial activity, prioritize 3-amino-2-aryl derivatives with electron-withdrawing groups (e.g., nitro or chloro) at the para position to disrupt bacterial membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

